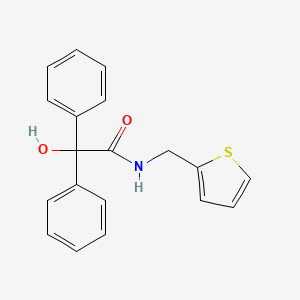
N-(2-hydroxy-3-morpholin-4-ylpropyl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-3-morpholin-4-ylpropyl)thiophene-3-carboxamide is a chemical compound that belongs to the class of thiophene carboxamides. It is a synthetic compound that has been extensively researched due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(2-hydroxy-3-morpholin-4-ylpropyl)thiophene-3-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It also has antioxidant properties, which may help to protect cells from oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that N-(2-hydroxy-3-morpholin-4-ylpropyl)thiophene-3-carboxamide has a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It also has antioxidant properties, which may help to protect cells from oxidative damage. In addition, it has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-hydroxy-3-morpholin-4-ylpropyl)thiophene-3-carboxamide is that it is a synthetic compound, which means that it can be easily produced in large quantities. It is also stable and has a long shelf life, which makes it suitable for use in lab experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in specific disease models.
Zukünftige Richtungen
There are a number of future directions for research on N-(2-hydroxy-3-morpholin-4-ylpropyl)thiophene-3-carboxamide. One area of research is the development of more potent analogs of the compound, which may have greater therapeutic potential. Another area of research is the investigation of its efficacy in animal models of neurodegenerative diseases. Finally, more research is needed to fully understand its mechanism of action and to identify potential drug targets.
Synthesemethoden
The synthesis of N-(2-hydroxy-3-morpholin-4-ylpropyl)thiophene-3-carboxamide is a multi-step process that involves the reaction of 2-bromo-3-hydroxypropylmorpholine with thiophene-3-carboxylic acid. The reaction is catalyzed by a base such as potassium carbonate, and the resulting product is purified using column chromatography. The purity of the final product is confirmed using NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-3-morpholin-4-ylpropyl)thiophene-3-carboxamide has been extensively researched for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-3-morpholin-4-ylpropyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c15-11(8-14-2-4-17-5-3-14)7-13-12(16)10-1-6-18-9-10/h1,6,9,11,15H,2-5,7-8H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEKILVYKPMGKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CNC(=O)C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-morpholin-4-ylpropyl)thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6639352.png)


![1-[2-Hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B6639366.png)
![[5-(2-Chlorophenyl)furan-2-yl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B6639367.png)
![1-(Azepan-1-yl)-2-[3-(hydroxymethyl)anilino]ethanone](/img/structure/B6639372.png)
![1-[[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl]piperidin-4-ol](/img/structure/B6639375.png)
![1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol](/img/structure/B6639381.png)
![2-[Cyclohexyl-[(1-phenyltetrazol-5-yl)methyl]amino]ethanol](/img/structure/B6639394.png)
![N-[3-(hydroxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B6639397.png)
![1-[Cyclopropyl-[(2-fluorophenyl)methyl]amino]-3-morpholin-4-ylpropan-2-ol](/img/structure/B6639403.png)
![1-[1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]piperidin-4-ol](/img/structure/B6639409.png)
![2-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6639414.png)
![[4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy]phenyl]methanol](/img/structure/B6639441.png)